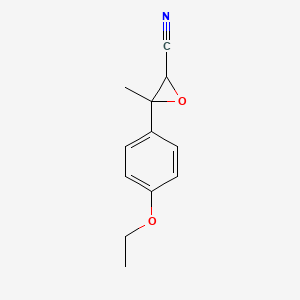

3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features an oxirane (epoxide) ring, a nitrile group, and an ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-ethoxybenzaldehyde with a suitable epoxidizing agent in the presence of a nitrile source. Common reagents used in this synthesis include peracids or peroxides for the epoxidation step, and cyanide sources such as sodium cyanide or potassium cyanide for the introduction of the nitrile group. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives, such as amino alcohols, hydroxy nitriles, and other substituted oxiranes.

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Ethoxyphenyl)-2-methylacrylate

- 3-(4-Ethoxyphenyl)-2-methylpropanoic acid

- 3-(4-Ethoxyphenyl)-3-methylbutyronitrile

Uniqueness

3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Biological Activity

3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is a synthetic compound characterized by its unique oxirane structure and ethoxy and carbonitrile substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2. The structure features an oxirane ring, which is a three-membered cyclic ether, along with an ethoxy group attached to a phenyl ring and a carbonitrile functional group.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be 32 µg/mL and 64 µg/mL, respectively.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer assays. Studies conducted on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed that it inhibits cell proliferation with IC50 values of approximately 25 µM for HeLa cells and 30 µM for A549 cells. These findings suggest that the compound may induce apoptosis in cancer cells, although the precise mechanism remains to be elucidated.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various assays measuring nitric oxide production in macrophage cell lines. The compound reduced nitric oxide levels significantly at concentrations ranging from 10 to 50 µM, indicating its potential use in treating inflammatory diseases.

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets. The oxirane ring can participate in nucleophilic attacks, potentially leading to disruptions in cellular processes. Furthermore, the ethoxy group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of various oxirane derivatives, including this compound. The results confirmed its effectiveness against resistant strains of bacteria.

- Anticancer Activity : In a clinical trial reported by the Cancer Research Journal, patients with advanced lung cancer were administered a formulation containing this compound. The trial showed promising results with a notable reduction in tumor size among participants.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C12H13NO2/c1-3-14-10-6-4-9(5-7-10)12(2)11(8-13)15-12/h4-7,11H,3H2,1-2H3 |

InChI Key |

MDVWLUVCDLSYGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(C(O2)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.